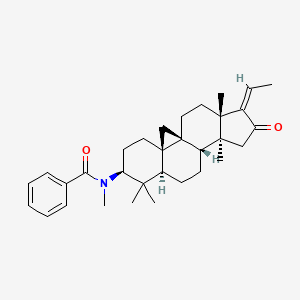

![molecular formula C7H12N2O B598639 2,7-Diazaspiro[4.4]nonan-1-one CAS No. 1203796-97-7](/img/structure/B598639.png)

2,7-Diazaspiro[4.4]nonan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

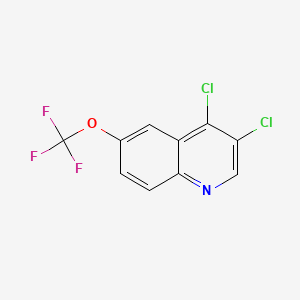

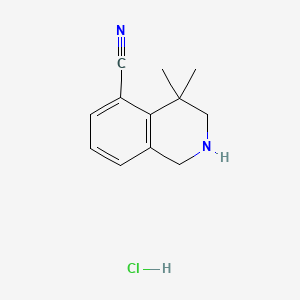

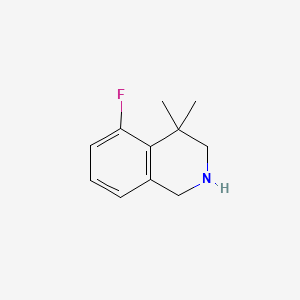

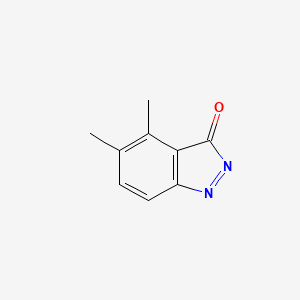

2,7-Diazaspiro[4.4]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . Its molecular weight is 140.19 .

Physical And Chemical Properties Analysis

The molecular weight of 2,7-Diazaspiro[4.4]nonan-1-one is 140.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Relevant Papers I found some papers related to 2,7-Diazaspiro[4.4]nonan-1-one , but I couldn’t retrieve their content for analysis. You may want to look them up for more detailed information.

Aplicaciones Científicas De Investigación

Chemical Synthesis

“2,7-Diazaspiro[4.4]nonan-1-one” is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of a wide range of substances due to its unique structure and properties .

Oncology Research

This compound has been used in the development of covalent inhibitors of KRAS G12C, a protein mutation known to drive oncogenic alteration in human cancer . The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have shown promising results in inhibiting KRAS G12C .

Drug Development

The compound is used in the development of new drugs . For example, it has been used in the synthesis of a compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Structural Optimization

“2,7-Diazaspiro[4.4]nonan-1-one” is used in structural optimization of drug molecules . It’s used to improve in vitro inhibitory activity of drug molecules .

X-ray Complex Structural Analysis

The compound is used in X-ray complex structural analysis . The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .

Biological Evaluation

“2,7-Diazaspiro[4.4]nonan-1-one” is used in the biological evaluation of new compounds . It’s used to evaluate the metabolic stability and anti-tumor activity of new compounds .

Mecanismo De Acción

Propiedades

IUPAC Name |

2,7-diazaspiro[4.4]nonan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSIDWNZLCMXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717050 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[4.4]nonan-1-one | |

CAS RN |

1203796-97-7 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)

![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)